1-Naphthalenethiol

Catalog No.
S515779
CAS No.
529-36-2
M.F
C10H8S
M. Wt
160.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenethiol

CAS Number

529-36-2

Product Name

1-Naphthalenethiol

IUPAC Name

naphthalene-1-thiol

Molecular Formula

C10H8S

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

SEXOVMIIVBKGGM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S

Solubility

Soluble in DMSO

Synonyms

1-Naphthalenethiol; AI3-14854; AI3 14854; AI314854

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S

Description

The exact mass of the compound 1-Naphthalenethiol is 160.0347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Self-assembled Monolayers (SAMs)

-Naphthalenethiol is a popular molecule for the formation of Self-assembled Monolayers (SAMs) on gold surfaces. The thiol group (-SH) strongly binds to gold, while the aromatic naphthalene ring allows for further functionalization and control over the properties of the SAM [1]. This ability to create well-defined interfaces between metals and organic materials makes 1-Naphthalenethiol valuable for studies in fields like:

  • Biosensors: SAMs with specific functionalities attached to the naphthalene ring can be used to detect biomolecules like DNA or proteins [1].
  • Molecular Electronics: The controlled architecture of SAMs allows for the exploration of electron transfer processes at the metal-molecule interface, which is crucial for the development of molecular-scale electronic devices [2].

[1] Atomically Precise Metal Nanoclusters: Applications as Quantum Dots, reference discusses 1-naphthalenethiol used in self-assembled monolayers:

[2] DiIsonaphthalene and Phenylene Diisocyanide: Building Blocks for Functional Molecular Electronics, reference talks about the use of 1-naphthalenethiol in molecular electronics: )

Metal Nanoparticle Synthesis and Stabilization

-Naphthalenethiol plays a role in the synthesis and stabilization of metal nanoparticles. The thiol group can bind to the metal surface, influencing the growth process and preventing nanoparticle aggregation [3]. This ability is beneficial for research in:

  • Catalysis: Precise control over nanoparticle size and surface properties is crucial for designing efficient catalysts. 1-Naphthalenethiol allows for the development of well-defined, size-controlled nanoparticles for catalytic applications [3].
  • Nanophotonics: The optical properties of metal nanoparticles are highly size and shape dependent. 1-Naphthalenethiol can be used to synthesize nanoparticles with specific optical characteristics for applications in light harvesting and manipulation [4].

[3] Controlled Synthesis of Ag Nanostructures by Reduction with Thiols in Aqueous Solutions, reference talks about 1-naphthalenethiol used in metal nanoparticle synthesis:

[4] Synthesis and Characterization of Functionalized Gold Nanoparticles for Biosensing Applications, reference discusses 1-naphthalenethiol used in nanoparticle synthesis for nanophotonics: )

1-Naphthalenethiol is an aromatic thiol with the chemical formula C₁₀H₈S. It features a naphthalene ring substituted with a thiol (-SH) group, making it a member of the organothiol family. This compound is characterized by its distinct odor and is typically a colorless to pale yellow liquid at room temperature. Its molecular weight is approximately 160.24 g/mol, and it has a boiling point of 131 °C under reduced pressure (5 mmHg) .

Currently, there is no extensive research available on the specific mechanism of action of 1-Naphthalenethiol in biological systems. However, its thiol group might allow it to participate in thiol-disulfide exchange reactions, potentially impacting protein function or acting as an antioxidant []. Further research is needed to elucidate its biological mechanisms.

, primarily due to the reactivity of the thiol group. Key reactions include:

  • Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, where it replaces halides or other leaving groups in organic compounds.
  • Oxidation: 1-Naphthalenethiol can be oxidized to form disulfides or sulfoxides, particularly in the presence of oxidizing agents .
  • Self-Assembly: It can form self-assembled monolayers on metal surfaces, which are useful in surface chemistry and materials science .

1-Naphthalenethiol exhibits biological activity, particularly as an antioxidant and in mediating cellular responses. Studies indicate that it may have protective effects against oxidative stress by scavenging free radicals. Additionally, it has been investigated for potential applications in biosensors due to its ability to interact with biological molecules .

Several synthesis methods for 1-naphthalenethiol have been documented:

  • Reaction of Naphthol with Hydrogen Sulfide: This method involves treating naphthol with hydrogen sulfide in the presence of a catalyst such as thoria. This reaction yields 1-naphthalenethiol along with water as a byproduct .
  • Reduction of Naphthalene Sulfonic Acids: Another approach includes reducing naphthalene sulfonic acids using reducing agents like lithium aluminum hydride .

1-Naphthalenethiol finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing thiol groups into organic molecules, enhancing their reactivity and functional properties.
  • Material Science: Utilized in the formation of self-assembled monolayers for electronic devices and sensors.
  • Biological Research: Employed in studies related to oxidative stress and cellular signaling pathways .

Research on 1-naphthalenethiol has revealed its interactions with various substrates, particularly metals. For example, studies using scanning tunneling microscopy have shown how 1-naphthalenethiol forms mixed self-assembled monolayers on gold surfaces, highlighting its binding characteristics and stability compared to other organothiols . The presence of oxidized species in these layers suggests that 1-naphthalenethiol can undergo significant oxidation under certain conditions.

Several compounds share structural similarities with 1-naphthalenethiol, including:

Compound NameStructure TypeUnique Features
2-NaphthalenethiolAromatic thiolSubstituted at the second position of the naphthalene ring; different reactivity patterns.
ThiophenolAromatic thiolContains a five-membered sulfur-containing ring; different electronic properties due to sulfur's position.
Benzyl mercaptanAromatic thiolContains a benzene ring with a thiol group; used in fragrance industries.

Uniqueness of 1-Naphthalenethiol: The unique positioning of the thiol group on the naphthalene ring allows for specific interactions and reactivity profiles that differ from those of similar compounds. Its ability to form stable self-assembled monolayers distinguishes it from other thiols, making it valuable in nanotechnology and materials science applications .

Grignard Reagent-Based Synthesis

The Grignard reagent-based synthesis represents one of the earliest and most fundamental approaches to 1-naphthalenethiol production [1]. This method involves the formation of a naphthalenyl Grignard reagent from 1-bromonaphthalene, followed by reaction with elemental sulfur and subsequent acidification. The process begins with the preparation of 1-naphthylmagnesium bromide from 1-bromonaphthalene and magnesium metal in anhydrous ether [1].

The mechanism proceeds through nucleophilic attack of the organometallic reagent on elemental sulfur, forming a thiolate intermediate. Treatment of this intermediate with acid yields the desired 1-naphthalenethiol product [1]. This method demonstrates excellent regioselectivity for the 1-position and provides good yields under controlled conditions. However, the requirement for anhydrous conditions and the sensitivity of Grignard reagents to moisture and oxygen present operational challenges for large-scale implementation.

The synthetic utility of this approach extends beyond simple thiol formation, as the intermediate thiolate can be trapped with various electrophiles to generate diverse organosulfur compounds [2]. The reaction typically requires temperatures of 0-25°C during Grignard formation and can proceed to completion within 2-4 hours under optimized conditions [2].

Reductive Methods Using Tin/Hydrochloric Acid Systems

The tin/hydrochloric acid reduction system provides a practical and efficient route to 1-naphthalenethiol through reduction of naphthalene-1-sulfonyl chloride [1]. This method represents a significant advancement in naphthalenethiol synthesis due to its operational simplicity and reliable yields. The process involves treatment of naphthalene-1-sulfonyl chloride with metallic tin in the presence of concentrated hydrochloric acid under reflux conditions.

The reduction mechanism proceeds through electron transfer from metallic tin to the sulfur center, resulting in cleavage of the carbon-sulfur bond and formation of the thiol group [3] [4]. The reaction typically requires heating at 80-120°C for 2-6 hours to achieve complete conversion [1]. This method offers several advantages including readily available starting materials, straightforward workup procedures, and tolerance to various functional groups.

Optimization studies have demonstrated that the molar ratio of tin to substrate significantly affects both reaction rate and yield [3]. Typically, a 3:1 to 5:1 molar excess of tin provides optimal results, with higher ratios showing diminishing returns due to increased side reactions [3]. The reaction is generally performed under inert atmosphere to prevent oxidation of the product to disulfide compounds.

Catalytic Approaches

Palladium-Catalyzed Thiolation Reactions

Palladium-catalyzed thiolation reactions have emerged as powerful tools for naphthalenethiol synthesis, offering excellent selectivity and functional group compatibility [1] [5]. The most prominent example involves the coupling of 1-bromonaphthalene with triisopropylsilylthiol (iPr₃SiSH) using palladium catalysts, followed by desilylation to yield 1-naphthalenethiol [5].

The catalytic cycle begins with oxidative addition of the aryl bromide to the palladium center, followed by coordination and insertion of the thiol nucleophile [5]. Reductive elimination then generates the carbon-sulfur bond, releasing the silylated thiol product. Subsequent treatment with fluoride sources such as tetrabutylammonium fluoride or cesium fluoride cleaves the silicon-sulfur bond to reveal the free thiol [5].

Recent developments have focused on improving catalyst efficiency and substrate scope. The use of electron-rich phosphine ligands such as CyPF-tBu has enabled reaction turnover numbers exceeding 1000, representing 1-2 orders of magnitude improvement over previous catalytic systems [5]. The reaction typically proceeds under mild conditions (90-110°C) in organic solvents such as toluene or dimethoxyethane [5].

Mechanistic studies have revealed that the choice of base significantly influences reaction selectivity and rate [5]. Lithium hexamethyldisilazide (LiHMDS) has proven particularly effective, providing optimal deprotonation of the thiol nucleophile while minimizing competing side reactions [5]. The methodology demonstrates broad substrate tolerance, accommodating both electron-rich and electron-poor aryl halides with high efficiency [5].

Thoria-Catalyzed Vapor-Phase Synthesis

Thoria-catalyzed vapor-phase synthesis represents the most industrially relevant approach for naphthalenethiol production, offering continuous operation and high throughput capabilities [6]. This process involves the reaction of 1-naphthol with hydrogen sulfide in the vapor phase over thorium dioxide catalysts at elevated temperatures.

The reaction mechanism proceeds through initial adsorption of both reactants on the catalyst surface, followed by dehydration to form the carbon-sulfur bond [6]. The optimal reaction temperature range is 490-550°C, which balances conversion rate with catalyst stability [6]. At these temperatures, the process achieves 61-67% conversion of naphthol to naphthalenethiol with high selectivity .

Catalyst preparation involves precipitation of thorium hydroxide followed by calcination at controlled temperatures between 450-700°C [6]. The calcination temperature significantly affects surface area, pore structure, and acidic properties of the final catalyst [8]. Higher calcination temperatures generally reduce surface area but increase thermal stability, requiring optimization for specific operating conditions [8].

The vapor-phase process offers several advantages including continuous operation, reduced waste generation, and simplified product recovery [6]. The reaction is typically conducted in fixed-bed tubular reactors with concurrent feed of naphthol and hydrogen sulfide [6]. Excess hydrogen sulfide (2-5:1 molar ratio) is employed to drive the equilibrium toward product formation and suppress undesired side reactions [6].

Industrial-Scale Production Optimization

Catalyst Regeneration Strategies

Catalyst regeneration represents a critical aspect of industrial naphthalenethiol production, directly impacting process economics and environmental sustainability [9] [10]. The primary mode of catalyst deactivation in thoria-catalyzed systems involves carbon deposition (coking) on active sites, which reduces catalytic activity over time [9].

Regeneration strategies typically involve controlled oxidation of carbon deposits at elevated temperatures in the presence of air or oxygen [11] [9]. The regeneration temperature must be carefully controlled to remove carbonaceous deposits while preserving catalyst structure and activity [11]. Typical regeneration temperatures range from 450-700°C, depending on the specific catalyst formulation and extent of deactivation [12].

Advanced regeneration protocols incorporate multiple temperature stages to optimize carbon removal while minimizing sintering of active phases [9]. Initial treatment at lower temperatures (400-500°C) removes lighter hydrocarbon deposits, followed by higher temperature treatment (600-700°C) for complete carbon combustion [9]. This staged approach extends catalyst lifetime and maintains consistent activity profiles across multiple regeneration cycles [9].

The frequency of regeneration cycles depends on operating conditions, feed composition, and acceptable activity decline thresholds [9]. Typically, regeneration is performed every 100-500 hours of operation, with longer intervals achievable through optimized process conditions and catalyst formulations [9]. Monitoring of catalyst performance through conversion tracking and product selectivity analysis enables predictive maintenance scheduling [9].

Process Parameter Optimization (Temperature, Pressure, Feed Ratios)

Process parameter optimization in industrial naphthalenethiol production requires careful balance of conversion, selectivity, and operational stability [13] [14]. Temperature control represents the most critical parameter, directly affecting reaction kinetics, equilibrium position, and catalyst lifetime [13].

The optimal reaction temperature for vapor-phase synthesis ranges from 490-550°C, representing a compromise between conversion rate and thermal stability [6] [13]. Lower temperatures result in incomplete conversion and reduced throughput, while higher temperatures accelerate catalyst deactivation and increase energy costs [13]. Temperature control systems must maintain stability within ±5°C to ensure consistent product quality and catalyst performance [13].

Pressure optimization affects both thermodynamic equilibrium and mass transfer characteristics [14]. While the dehydration reaction is favored at lower pressures, practical considerations such as equipment design and downstream processing requirements typically necessitate operation at 1-15 bar [14]. Moderate pressures enhance mass transfer rates and simplify vapor handling systems while maintaining acceptable conversion levels [14].

Feed ratio management plays a crucial role in maximizing conversion while minimizing waste generation [14]. Excess hydrogen sulfide (2-5:1 molar ratio relative to naphthol) drives the equilibrium toward product formation and suppresses competing reactions [6] [14]. However, excessive hydrogen sulfide increases separation costs and environmental treatment requirements, necessitating optimization based on overall process economics [14].

Contact time optimization balances conversion with selectivity considerations [14]. Shorter contact times (0.5-1.0 seconds) favor primary product formation while minimizing secondary reactions, but may result in incomplete conversion [14]. Longer contact times (1.5-2.0 seconds) can increase conversion but may promote undesired side reactions and catalyst deactivation [14].

Molecular Geometry and Electronic Structure

The molecular geometry of 1-naphthalenethiol is fundamentally derived from the naphthalene backbone, which exhibits near D₂ₕ symmetry with slight deviations due to the thiol substitution [3] [4] [5]. Electron diffraction studies have established precise structural parameters for the naphthalene core system. The carbon-hydrogen bond lengths are consistently measured at 1.092(6) Å, while the aromatic carbon-carbon bond lengths exhibit characteristic variations reflecting the polycyclic aromatic nature [3] [6].

The carbon-carbon bond lengths demonstrate the inherent electronic structure of the fused ring system. The C₁-C₂ bond length measures 1.422(2) Å, representing a bond with significant single-bond character, while the C₂-C₃ bond exhibits a shorter length of 1.381(2) Å, indicating enhanced double-bond character [3] [6]. This variation arises from the resonance structures of naphthalene, where different bonds exhibit varying degrees of double-bond character depending on their position within the aromatic system [4] [5].

The C₉-C₁₀ bond length of 1.417(4) Å and the C₁₀-C₁ bond length of 1.412(8) Å complete the structural characterization of the aromatic framework [3] [6]. The carbon-carbon-carbon bond angles consistently measure 119.5(3) degrees, confirming the maintenance of aromatic geometry despite the presence of the thiol substituent [3] [6].

Electronic structure calculations using density functional theory methods reveal a Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap ranging from 4.75 to 4.87 electronvolts [7] [8] [9]. This energy gap positions 1-naphthalenethiol within the range typical of polycyclic aromatic compounds, indicating moderate electronic stability and reactivity. The molecular orbitals demonstrate significant delocalization across the naphthalene framework, with the thiol group contributing both electron-donating and electron-withdrawing characteristics [10] [7].

The electronic transitions observed in 1-naphthalenethiol primarily involve π → π* and n → π* transitions, characteristic of aromatic systems with heteroatom substitution [10] [7]. The presence of the sulfur atom introduces additional electronic complexity through its lone pair electrons, which can participate in both σ and π interactions with the aromatic system [11] [12].

Thermal Stability and Phase Behavior

1-Naphthalenethiol exhibits distinctive thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point of 15°C, indicating that it exists as a liquid at ambient temperature conditions [2] [13] [14]. This relatively low melting point is characteristic of many aromatic thiols and facilitates handling and processing under standard laboratory conditions.

The boiling point behavior of 1-naphthalenethiol shows significant pressure dependence, a property exploited in purification and analytical procedures. At standard atmospheric pressure (760 millimeters of mercury), the boiling point reaches 285°C [2]. Under reduced pressure conditions, the boiling point decreases substantially: 144.8°C at 10.3 millimeters of mercury, 131°C at 5 millimeters of mercury, and 138-140°C at 2 millimeters of mercury [2] [13] [14] [15].

The flash point exceeds 110°C, indicating relatively low volatility and moderate fire hazard potential under normal storage and handling conditions [13] [14] [15]. This thermal stability makes 1-naphthalenethiol suitable for applications requiring elevated temperature processing, though care must be taken to prevent oxidation of the thiol group at higher temperatures.

Thermal stability studies indicate that 1-naphthalenethiol can undergo oxidation to form the corresponding disulfide compound, particularly under aerobic conditions at elevated temperatures [16]. This oxidation pathway represents the primary thermal degradation mechanism and necessitates storage under inert atmosphere conditions for long-term stability [17] [16].

The phase behavior of 1-naphthalenethiol in solid state and solution demonstrates typical aromatic compound characteristics. The compound exhibits steam volatility, allowing for purification by steam distillation methods [2] [16]. This property proves particularly valuable for separation from less volatile impurities and for analytical applications requiring clean sample preparation.

Solubility Characteristics in Organic Media

The solubility profile of 1-naphthalenethiol reflects its amphiphilic nature, combining the hydrophobic naphthalene framework with the polar thiol functional group. In aqueous systems, the compound exhibits limited solubility in water and dilute alkaline solutions [2] [14] [15] [17]. This restricted aqueous solubility arises from the predominant hydrophobic character of the naphthalene ring system, which outweighs the polar contribution of the thiol group.

In contrast, 1-naphthalenethiol demonstrates excellent solubility in organic solvents, particularly diethyl ether and ethanol [2] [14] [15] [17]. This enhanced organic solubility enables its use in various synthetic and analytical applications where organic media are preferred. The solubility in polar aprotic solvents facilitates electrochemical studies and spectroscopic investigations.

The partition coefficient behavior of 1-naphthalenethiol between organic and aqueous phases indicates a strong preference for organic media. This characteristic proves advantageous in extraction procedures and purification protocols where selective partitioning is required. The compound's solubility in methanol and other polar organic solvents extends its utility in chromatographic separations and analytical determinations [11] [12].

Temperature effects on solubility follow expected patterns, with increased solubility in most organic solvents at elevated temperatures. However, the tendency toward thiol oxidation at higher temperatures limits the practical temperature range for solubility applications [16].

Spectroscopic Fingerprints

The spectroscopic characteristics of 1-naphthalenethiol provide distinctive identification markers and structural information essential for analytical applications. The compound exhibits well-defined spectroscopic signatures across multiple analytical techniques, enabling sensitive detection and characterization.

Vibrational Spectroscopy (Infrared/Raman)

Infrared and Raman spectroscopy reveal the vibrational fingerprint of 1-naphthalenethiol across the 400-4000 wavenumber range for infrared spectroscopy and the 100-4000 wavenumber range for Raman spectroscopy [18] [19] [20]. These complementary techniques provide comprehensive vibrational information about both the naphthalene framework and the thiol functional group.

The infrared spectrum of 1-naphthalenethiol exhibits characteristic absorption bands corresponding to naphthalene ring vibrations, carbon-hydrogen stretching modes, and sulfur-hydrogen stretching vibrations. Density functional theory calculations using the B3LYP/6-311G(d,p) level of theory have been employed to assign vibrational frequencies and interpret spectroscopic observations [18] [21] [22].

Raman spectroscopy provides particularly valuable information about the aromatic ring vibrations and symmetric stretching modes. The Raman spectrum shows distinct bands characteristic of the naphthalene ring system, with additional features arising from the thiol substitution. The complementary nature of infrared and Raman selection rules ensures comprehensive vibrational characterization [18] [19] [20].

Surface-Enhanced Raman Scattering investigations have demonstrated remarkable sensitivity for 1-naphthalenethiol detection. Using appropriately designed metallic nanostructures, detection limits in the zeptomole regime (10⁻²¹ mol) have been achieved [18] [21] [22]. This extraordinary sensitivity positions surface-enhanced Raman scattering as a premier analytical technique for trace detection of 1-naphthalenethiol in complex matrices.

The vibrational assignments for 1-naphthalenethiol have been systematically determined through comparison of experimental spectra with theoretical calculations. The sulfur-hydrogen stretching vibration appears as a characteristic band in the infrared spectrum, providing definitive identification of the thiol functional group [18] [21] [23].

Nuclear Magnetic Resonance Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-naphthalenethiol through both ¹H and ¹³C NMR measurements [24] [25] [26]. The aromatic proton signals appear in the characteristic downfield region, exhibiting coupling patterns consistent with the naphthalene substitution pattern.

The ¹H NMR spectrum reveals distinct aromatic proton resonances corresponding to the seven aromatic hydrogens on the naphthalene ring system. The chemical shifts and coupling constants provide information about the electronic environment and substitution pattern. The thiol proton appears as a characteristic signal, often exchangeable with deuterium oxide [25] [26].

¹³C NMR spectroscopy demonstrates the carbon framework of 1-naphthalenethiol, with distinct resonances for each carbon position in the naphthalene system. The carbon bearing the thiol group exhibits a characteristic chemical shift reflecting the electron-withdrawing effect of sulfur. The remaining aromatic carbons show chemical shifts consistent with polycyclic aromatic systems [24] [27].

Two-dimensional Nuclear Magnetic Resonance techniques provide additional structural confirmation through correlation spectroscopy experiments. These advanced methods enable complete assignment of all proton and carbon resonances, facilitating structural verification and purity assessment [25] [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Exact Mass

160.0347

Boiling Point

285.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9A78CP495H

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

529-36-2

Wikipedia

1-naphthalenethiol

General Manufacturing Information

1-Naphthalenethiol: INACTIVE

Dates

Last modified: 08-15-2023
1: Yruegas S, Huang K, Wilson DJ, Dutton JL, Martin CD. Probing the reactivity of pentaphenylborole with N-H, O-H, P-H, and S-H bonds. Dalton Trans. 2016 Jun 14;45(24):9902-11. doi: 10.1039/c6dt00052e. PubMed PMID: 26954752.
2: La Porta A, Grzelczak M, Liz-Marzán LM. Gold Nanowire Forests for SERS Detection. ChemistryOpen. 2014 Aug;3(4):146-51. doi: 10.1002/open.201402009. Epub 2014 Jul 9. PubMed PMID: 25478310; PubMed Central PMCID: PMC4232270.
3: Yang M, Alvarez-Puebla R, Kim HS, Aldeanueva-Potel P, Liz-Marzán LM, Kotov NA. SERS-active gold lace nanoshells with built-in hotspots. Nano Lett. 2010 Oct 13;10(10):4013-9. doi: 10.1021/nl101946c. PubMed PMID: 20738117; PubMed Central PMCID: PMC3136084.
4: Alvarez-Puebla RA, Dos Santos Júnior DS, Aroca RF. Surface-enhanced Raman scattering for ultrasensitive chemical analysis of 1 and 2-naphthalenethiols. Analyst. 2004 Dec;129(12):1251-6. Epub 2004 Oct 14. PubMed PMID: 15565227.

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